

# An In-Depth Technical Guide to (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate

**Cat. No.:** B139060

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate**, a chiral saturated heterocyclic compound, serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its rigid pyrrolidine scaffold, coupled with the stereodefined methyl group at the C2 position and the versatile N-Boc protecting group, makes it an attractive intermediate for the synthesis of complex molecular architectures, including pharmacologically active agents. This technical guide provides a comprehensive overview of the key characteristics of **(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate**, including its physicochemical and spectroscopic properties, a detailed synthesis protocol, and its applications in research and development.

## Core Characteristics

**(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate**, also known as N-Boc-(S)-2-methylpyrrolidine, is a stable, colorless to pale yellow liquid at room temperature. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its solubility in a wide range of organic solvents and allows for controlled deprotection under acidic conditions, facilitating its use in multi-step synthetic sequences.

## Physicochemical Properties

The key physicochemical properties of **(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate** are summarized in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

| Property          | Value                                                                                           | Reference           |
|-------------------|-------------------------------------------------------------------------------------------------|---------------------|
| CAS Number        | 137496-71-0                                                                                     | <a href="#">[1]</a> |
| Molecular Formula | C <sub>10</sub> H <sub>19</sub> NO <sub>2</sub>                                                 | <a href="#">[2]</a> |
| Molecular Weight  | 185.26 g/mol                                                                                    | <a href="#">[2]</a> |
| Appearance        | Colorless to pale yellow liquid                                                                 |                     |
| Boiling Point     | Not explicitly reported, but expected to be similar to related compounds.                       |                     |
| Density           | Not explicitly reported.                                                                        |                     |
| Optical Rotation  | Specific rotation value not available in the searched literature.                               |                     |
| Solubility        | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. |                     |

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate**. The following tables summarize the available spectroscopic data.

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Coupling Constant<br>(J) Hz | Assignment                             |
|------------------------------------|--------------|-----------------------------|----------------------------------------|
| ~3.86                              | m            | -                           | CH                                     |
| ~3.34                              | m            | -                           | CH <sub>2</sub>                        |
| ~1.84-2.03                         | m            | -                           | CH <sub>2</sub>                        |
| ~1.50-1.82                         | m            | -                           | CH <sub>2</sub>                        |
| ~1.47                              | s            | -                           | C(CH <sub>3</sub> ) <sub>3</sub> (Boc) |
| ~1.16                              | d            | -                           | CH <sub>3</sub>                        |

Note: The provided <sup>1</sup>H NMR data is for the (R)-enantiomer, but the spectrum for the (S)-enantiomer is expected to be identical.[\[2\]](#)

### <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance)

Detailed <sup>13</sup>C NMR data for the specific (S)-enantiomer was not found in the public literature. However, based on the structure, the expected approximate chemical shifts would be in the regions of: 154 ppm (C=O of Boc), 79 ppm (quaternary carbon of Boc), 55-60 ppm (CH), 46 ppm (CH<sub>2</sub>-N), 28 ppm (CH<sub>3</sub> of Boc), and other aliphatic carbons between 20-40 ppm.

### Mass Spectrometry (MS)

| m/z | Interpretation     |
|-----|--------------------|
| 186 | [M+H] <sup>+</sup> |

Note: The provided MS data is for the (R)-enantiomer.[\[2\]](#)

## Synthesis and Experimental Protocols

The synthesis of enantiomerically pure 2-substituted pyrrolidines is a significant area of research in organic chemistry. While a specific protocol for the (S)-enantiomer of tert-butyl 2-methylpyrrolidine-1-carboxylate is not readily available, a detailed procedure for the synthesis of the (R)-enantiomer has been reported and can be adapted.<sup>[2]</sup> The synthesis typically starts from a chiral precursor, such as (S)-prolinol, which is first protected with a Boc group. The hydroxyl group is then converted into a good leaving group, such as a mesylate or tosylate, followed by reduction to introduce the methyl group.

## General Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for **(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate**, adapted from the synthesis of its enantiomer.

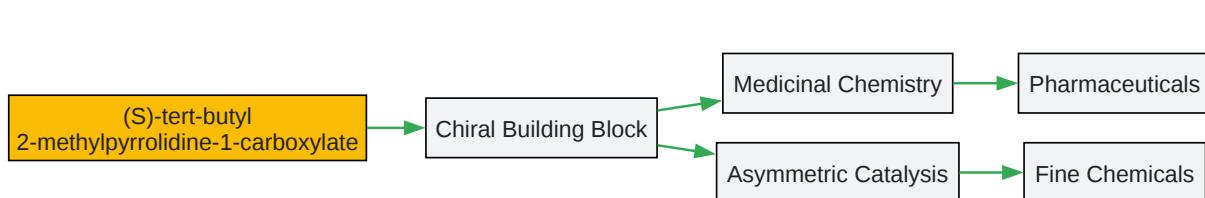
## Step 1: Boc Protection

(R)-Prolinol

(Boc)<sub>2</sub>O, Et<sub>3</sub>N

N-Boc-(R)-Prolinol

MsCl, Et<sub>3</sub>N


## Step 2: Activation of Hydroxyl Group

N-Boc-(R)-prolinol mesylate

LiEt<sub>3</sub>BH (Super-Hydride®)

## Step 3: Reduction to Methyl Group

(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 137496-71-0|(S)-tert-Butyl 2-methylpyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139060#key-characteristics-of-s-tert-butyl-2-methylpyrrolidine-1-carboxylate]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)